molecular formula C26H20ClNO B286559 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide

2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide

Número de catálogo B286559
Peso molecular: 397.9 g/mol
Clave InChI: QVCICGKJOCYJEC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mecanismo De Acción

The selective inhibition of HDAC6 by 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide leads to the accumulation of acetylated tubulin, which disrupts the microtubule network in cancer cells and induces apoptosis. HDAC6 inhibition also leads to the activation of heat shock protein 90 (HSP90), which plays a role in protein folding and stabilization. This activation leads to the degradation of oncoproteins, such as Bcr-Abl and FLT3, which are involved in the development of cancer.
Biochemical and Physiological Effects
In addition to its anticancer effects, 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide has been found to have potential therapeutic applications in neurodegenerative disorders, such as Huntington's disease and Alzheimer's disease. HDAC6 inhibition has been shown to enhance the clearance of misfolded proteins, such as huntingtin and tau, which are involved in the development of these diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide is its selectivity for HDAC6, which reduces the risk of off-target effects. However, its efficacy may be limited by the development of drug resistance, as well as its inability to penetrate the blood-brain barrier in the treatment of neurodegenerative disorders.

Direcciones Futuras

Future research on 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide could focus on the development of combination therapies with other anticancer drugs to enhance its efficacy. Additionally, further studies could investigate its potential therapeutic applications in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. The development of more potent and selective HDAC6 inhibitors could also be explored to overcome the limitations of 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide.
Conclusion
In conclusion, 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide is a promising therapeutic agent with potential applications in the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. Its selective inhibition of HDAC6 has been found to induce apoptosis in cancer cells and enhance the clearance of misfolded proteins in neurodegenerative disorders. Further research is needed to fully explore its therapeutic potential and overcome its limitations.

Métodos De Síntesis

The synthesis of 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide involves several steps, including the condensation of 1,2-dihydroacenaphthylene-5-carboxylic acid with benzylamine, followed by chlorination and coupling with 2-amino-4-chlorobenzamide. The final product is obtained after purification and crystallization.

Aplicaciones Científicas De Investigación

2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to enhance the efficacy of other anticancer drugs, such as bortezomib and lenalidomide.

Propiedades

Fórmula molecular

C26H20ClNO

Peso molecular

397.9 g/mol

Nombre IUPAC

2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide

InChI

InChI=1S/C26H20ClNO/c27-23-12-5-4-10-22(23)26(29)28-25(19-7-2-1-3-8-19)21-16-15-18-14-13-17-9-6-11-20(21)24(17)18/h1-12,15-16,25H,13-14H2,(H,28,29)

Clave InChI

QVCICGKJOCYJEC-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5Cl

SMILES canónico

C1CC2=CC=C(C3=CC=CC1=C23)C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.